molecular formula C12H8O4 B14358271 2-Oxo-3-phenyl-2H-pyran-6-carboxylic acid CAS No. 93353-51-6

2-Oxo-3-phenyl-2H-pyran-6-carboxylic acid

Cat. No.: B14358271
CAS No.: 93353-51-6
M. Wt: 216.19 g/mol
InChI Key: XMOOPHWXADJSEL-UHFFFAOYSA-N
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Description

2-Oxo-3-phenyl-2H-pyran-6-carboxylic acid: is a chemical compound belonging to the pyran family It is characterized by a pyran ring fused with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-phenyl-2H-pyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-phenyl-2H-pyran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-Oxo-3-phenyl-2H-pyran-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural metabolites makes it a useful tool for probing biological systems.

Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenyl-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting antimicrobial effects . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 2-Oxo-3-phenyl-2H-pyran-6-carboxylic acid is unique due to its combination of a pyran ring, phenyl group, and carboxylic acid functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

93353-51-6

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

6-oxo-5-phenylpyran-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-11(14)10-7-6-9(12(15)16-10)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

XMOOPHWXADJSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(OC2=O)C(=O)O

Origin of Product

United States

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